7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a unique combination of a biphenyl group and a tetrazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Construction of the Tetrazolo-Pyrimidine Core: The tetrazolo-pyrimidine core can be synthesized by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The biphenyl and tetrazolo-pyrimidine moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Azolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Biphenyl Derivatives: Compounds with biphenyl groups are known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
7-(Biphenyl-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of a biphenyl group and a tetrazolo-pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical and biological applications.
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
7-(4-phenylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)14-10-15(22-17(18-14)19-20-21-22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10,15H,(H,23,24)(H,18,19,21) |
InChI Key |
AGEGMBHGYHPHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=C(NC4=NN=NN34)C(=O)O |
Origin of Product |
United States |
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